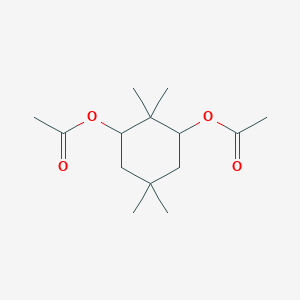
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate is a chemical compound with the molecular formula C14H24O4. It consists of 24 hydrogen atoms, 14 carbon atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes a cyclohexane ring substituted with four methyl groups and two acetate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate typically involves the acetylation of 2,2,5,5-tetramethylcyclohexane-1,3-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields 2,2,5,5-tetramethylcyclohexane-1,3-diol.
Substitution: Results in halogenated or aminated derivatives.
Applications De Recherche Scientifique
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release acetic acid and 2,2,5,5-tetramethylcyclohexane-1,3-diol. The released acetic acid can participate in metabolic pathways, while the diol can interact with enzymes and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethylcyclohexane-1,3-diol: The parent diol compound.
2,2,5,5-Tetramethylcyclohexane-1,3-diyl dibenzoate: A similar compound with benzoate groups instead of acetate groups.
2,2,5,5-Tetramethylcyclohexane-1,3-diyl dichloride: A halogenated derivative.
Uniqueness
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate is unique due to its specific ester functional groups, which impart distinct chemical properties. Its stability and reactivity make it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
23174-54-1 |
|---|---|
Formule moléculaire |
C14H24O4 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
(3-acetyloxy-2,2,5,5-tetramethylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O4/c1-9(15)17-11-7-13(3,4)8-12(14(11,5)6)18-10(2)16/h11-12H,7-8H2,1-6H3 |
Clé InChI |
SXMQOKFREGXHNY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(CC(C1(C)C)OC(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





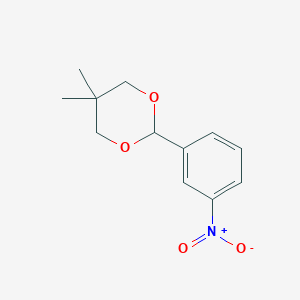
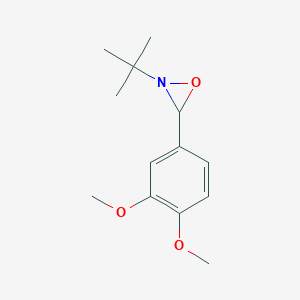
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
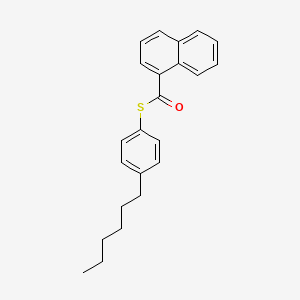

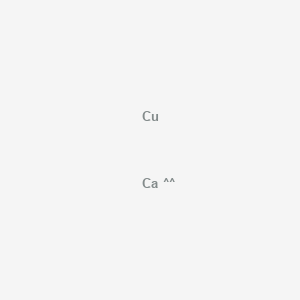
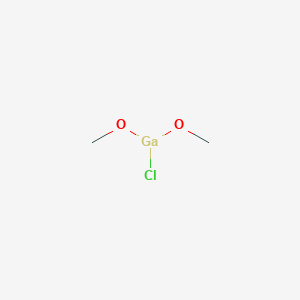
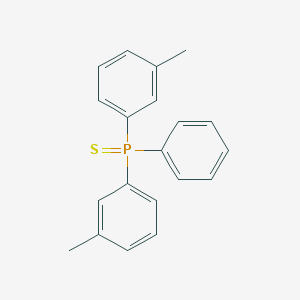
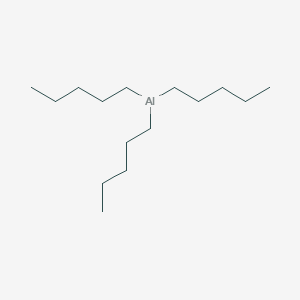
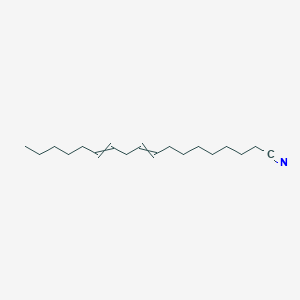
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
